N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings, an imidazole moiety, and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the sulfanylacetamide group and the aromatic substituents. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide: shares structural similarities with other imidazole-based compounds and sulfanylacetamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain applications.
Properties
Molecular Formula |
C28H27N3O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4E)-4-[(4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-5-oxoimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H27N3O3S/c1-18-8-5-6-11-24(18)31-27(33)23(16-21-12-14-22(34-4)15-13-21)29-28(31)35-17-25(32)30-26-19(2)9-7-10-20(26)3/h5-16H,17H2,1-4H3,(H,30,32)/b23-16+ |
InChI Key |
QWNHEKFXKKQKJI-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=CC=C4C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4C |
Origin of Product |
United States |
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